2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol
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Overview
Description
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol is a chemical compound with the molecular formula C14H25NO and a molecular weight of 223.35 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is primarily used in research settings and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol typically involves the reaction of 3,5-dimethyl-1-adamantylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides structural rigidity, allowing it to interact with enzymes and receptors in a unique manner. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Another adamantane derivative with similar structural features but different functional groups.
2-Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
3,5-Dimethyladamantane: A hydrocarbon derivative with similar methyl substitutions but lacking the aminoethanol functionality
Uniqueness
2-[(3,5-Dimethyl-1-adamantyl)amino]ethanol is unique due to its combination of the adamantane core with an aminoethanol group. This structural feature imparts specific chemical reactivity and biological activity, distinguishing it from other adamantane derivatives .
Properties
Molecular Formula |
C14H25NO |
---|---|
Molecular Weight |
223.35 g/mol |
IUPAC Name |
2-[(3,5-dimethyl-1-adamantyl)amino]ethanol |
InChI |
InChI=1S/C14H25NO/c1-12-5-11-6-13(2,8-12)10-14(7-11,9-12)15-3-4-16/h11,15-16H,3-10H2,1-2H3 |
InChI Key |
HXDRZBDZKHGPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)NCCO)C |
Origin of Product |
United States |
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